N-(3-Chloropropyl) 4-boronobenzenesulfonamide
Overview
Description
“N-(3-Chloropropyl) 4-boronobenzenesulfonamide” is a boron-containing small molecule. It has a molecular weight of 277.5 g/mol and its molecular formula is C9H13BClNO4S .
Synthesis Analysis
“N-(3-Chloropropyl) 4-boronobenzenesulfonamide” can be synthesized by the reaction of 4-boronobenzenesulfonamide with 3-chloropropanol under reflux in the presence of a base such as potassium carbonate. The reaction proceeds smoothly to yield “N-(3-Chloropropyl) 4-boronobenzenesulfonamide” as a white solid with a yield of over 90%.
Molecular Structure Analysis
The InChI code for “N-(3-Chloropropyl) 4-boronobenzenesulfonamide” is InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2
. The IUPAC name for this compound is [4-(3-chloropropylsulfamoyl)phenyl]boronic acid
.
Physical And Chemical Properties Analysis
“N-(3-Chloropropyl) 4-boronobenzenesulfonamide” is a crystalline solid. It is water-soluble and can be dissolved in organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide.
Scientific Research Applications
Boron in Drug Design
Exploring boron's borderline metallic and non-metallic properties has unveiled its potential in drug design. Boron-based systems can replace carbon atoms in molecules, offering new mechanisms for drug action. This flexibility has led to boron's inclusion in various pharmaceuticals to improve their efficacy. The review by Ciani and Ristori (2012) highlights the advancements in synthesizing boronated molecules and their impact on different fields, suggesting the need for further research into boron's role in drug design and assembly, especially in developing supramolecular structures for innovative drugs (Ciani & Ristori, 2012).
Boron-Based Materials for Environmental and Medical Diagnostics
Boron-dipyrrin (BODIPY)-based materials have seen applications in environmental and medical diagnostics due to their fluorescence, low toxicity, and ability to conjugate with biomolecules. The development of BODIPY for drug carriers and real-time imaging of drug delivery processes in cancer treatment exemplifies the potential of boron-based materials in enhancing therapeutic effects and diagnostics. This highlights the versatile properties of boron-containing materials for a wide range of applications, from bioimaging to the construction of multifunctional drug carriers (Marfin, Solomonov, Timin, & Rumyantsev, 2017).
Fire Retardancy and Wood Preservation
Boron compounds' dual functionality as fire retardants and wood preservatives has been exploited in developing treatment technologies for outdoor wood applications. The use of boron compounds in multi-step processes for impregnation and curing of wood showcases their significant role in enhancing both fire resistance and biodegradation prevention. This application underlines the broader utility of boron in industrial and environmental protection contexts (Marney & Russell, 2008).
Safety and Hazards
properties
IUPAC Name |
[4-(3-chloropropylsulfamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BClNO4S/c11-6-1-7-12-17(15,16)9-4-2-8(3-5-9)10(13)14/h2-5,12-14H,1,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSAAZITPFUNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCCCl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657417 | |
Record name | {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloropropyl) 4-boronobenzenesulfonamide | |
CAS RN |
874219-48-4 | |
Record name | {4-[(3-Chloropropyl)sulfamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.